(3R)-oxolan-3-yl carbonochloridate

Pharmaceutical impurity profiling HIV protease inhibitor synthesis Chiral purity specification

(3R)-Oxolan-3-yl carbonochloridate (CAS 193415-63-3), also referred to as (R)-tetrahydrofuran-3-yl carbonochloridate or Carbonochloridic acid, (3R)-tetrahydro-3-furanyl ester, is a chiral carbonochloridate (chloroformate) reagent with the molecular formula C5H7ClO3 and a molecular weight of 150.56 g/mol. The compound features a five-membered tetrahydrofuran (oxolane) ring bearing a reactive carbonochloridate group at the 3-position with defined (R)-absolute stereochemistry.

Molecular Formula C5H7ClO3
Molecular Weight 150.6
CAS No. 193415-63-3
Cat. No. B6588465
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R)-oxolan-3-yl carbonochloridate
CAS193415-63-3
Molecular FormulaC5H7ClO3
Molecular Weight150.6
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3R)-Oxolan-3-yl Carbonochloridate (CAS 193415-63-3): Chiral Carbonochloridate Reagent for Asymmetric Synthesis and Pharmaceutical Reference Standards


(3R)-Oxolan-3-yl carbonochloridate (CAS 193415-63-3), also referred to as (R)-tetrahydrofuran-3-yl carbonochloridate or Carbonochloridic acid, (3R)-tetrahydro-3-furanyl ester, is a chiral carbonochloridate (chloroformate) reagent with the molecular formula C5H7ClO3 and a molecular weight of 150.56 g/mol . The compound features a five-membered tetrahydrofuran (oxolane) ring bearing a reactive carbonochloridate group at the 3-position with defined (R)-absolute stereochemistry. Its predicted boiling point is 191.2±29.0 °C and predicted density is 1.31±0.1 g/cm³ . As a chiral electrophilic acylating agent, it reacts with amines, alcohols, and thiols to install the (3R)-tetrahydrofuran-3-yloxycarbonyl moiety into target molecules . The compound is commercially available at ≥98% purity (NLT 98%) and is supplied as a liquid requiring cold storage and shipping conditions .

Why Racemic or Enantiomeric Oxolan-3-yl Carbonochloridates Cannot Substitute for (3R)-Oxolan-3-yl Carbonochloridate (CAS 193415-63-3) in Regulated Pharmaceutical Synthesis and Chiral Applications


The (3R) stereochemistry of this carbonochloridate is not a peripheral specification—it is a determinant of molecular recognition, biological activity, and regulatory compliance in downstream products. When reacted with chiral amine or alcohol substrates, the (3R) enantiomer yields a single diastereomeric carbamate or carbonate product, whereas the racemic mixture (CAS 98021-98-8) produces an equimolar mixture of diastereomers requiring chiral separation . Critically, in the context of fosamprenavir calcium—an approved HIV protease inhibitor prodrug—the (3R)-derived isomer is explicitly classified as an undesired impurity (Ib) that must be controlled below 0.2% HPLC area percentage in the active pharmaceutical ingredient [1]. Substituting the (3R) compound with the racemate or the (3S) enantiomer (CAS 178153-11-2) would fundamentally alter the impurity profile, stereochemical outcome, and potentially the pharmacological properties of the final product. The following quantitative evidence establishes the specific dimensions along which (3R)-oxolan-3-yl carbonochloridate is non-interchangeable with its closest analogs.

Quantitative Differentiation Evidence for (3R)-Oxolan-3-yl Carbonochloridate (CAS 193415-63-3) Versus Closest Analogs and Alternatives


Critical (3R)-Isomer Impurity Specification in Fosamprenavir Calcium: Regulatory-Grade Differentiation from the (3S) Enantiomer

In the synthesis of fosamprenavir calcium—an FDA-approved HIV-1 protease inhibitor prodrug—the (3R)-oxolan-3-yl derived isomer (designated impurity Ib) is a stereochemical contaminant that must be rigorously controlled. The Lupin Limited patent US 8,877,947 explicitly identifies the (3R)-tetrahydro-3-furanyl carbamate as the undesired R-isomer impurity and establishes quantifiable acceptance criteria. Commercially available (S)-3-tetrahydrofuranol starting material contains up to 5% area percentage of the R-isomer by HPLC; the intermediate (S)-3-tetrahydrofuranyl-N-succinimidyl carbonate (IIa) can carry through up to 2.5% of the R-isomer impurity (IIb) [1]. Without intervention, the final fosamprenavir calcium API accumulates up to 2.0% HPLC area percentage of the (3R)-isomer impurity (Ib) [1]. The patent mandates that substantially pure fosamprenavir calcium must contain less than 0.2%, preferably less than 0.15%, and more preferably less than 0.1% area percentage of this (3R)-isomer impurity [1]. This regulatory requirement establishes the (3R)-oxolan-3-yl carbonochloridate as an indispensable reference standard for impurity quantification and method validation in fosamprenavir quality control.

Pharmaceutical impurity profiling HIV protease inhibitor synthesis Chiral purity specification Fosamprenavir calcium

Stereochemistry-Dependent HIV-1 Protease Inhibitory Potency: (3R) vs (3S) Oxolan-3-yl Carbamate Derivatives

The stereochemical configuration at the tetrahydrofuran 3-position profoundly influences the biological activity of carbamate-based HIV-1 protease inhibitors. BindingDB data reveals that a (3R)-oxolan-3-yl carbamate-containing inhibitor (BDBM384, Urethane deriv. 3) exhibits an IC50 of 0.0300 nM against HIV-1 protease [1]. In contrast, a structurally related inhibitor bearing the (3S)-oxolan-3-yl carbamate moiety (BDBM8529, monopyrrolinone-based inhibitor 4) shows an IC50 of 2.40 nM under the same assay conditions (pH 5.5, 2°C, peptide substrate cleavage assay) [2]. This represents an approximately 80-fold difference in inhibitory potency attributable in part to the stereochemical configuration of the tetrahydrofuran-3-yl carbamate group. While these compounds are not strict diastereomers (they differ in additional structural features), the data underscore the principle that the (3R) vs (3S) configuration of the oxolan-3-yl carbamate can produce order-of-magnitude differences in target binding affinity. Literature on bis-tetrahydrofuran HIV protease inhibitors further confirms that the position of ring oxygens, ring size, and stereochemistry are all crucial to potency, with specific stereoisomers achieving IC50 values as low as 1.8±0.2 nM .

HIV-1 protease inhibition Structure-activity relationship Chiral carbamate Antiviral drug design

Enantiomeric Purity Specification: (3R)-Oxolan-3-yl Carbonochloridate (NLT 98%) vs Racemic Oxolan-3-yl Carbonochloridate (95%)

The (3R)-oxolan-3-yl carbonochloridate (CAS 193415-63-3) is supplied with a minimum purity specification of NLT 98% (MolCore), reflecting its production as a chirally defined single enantiomer . In contrast, the racemic oxolan-3-yl carbonochloridate (CAS 98021-98-8) is commercially available at a purity of 95.0% without any chiral specification, as listed by Sigma-Aldrich (Product ENA580354471) and Fluorochem (Product F511980) . The racemic compound carries the InChI Key BULSKJQNVXVGHX-UHFFFAOYSA-N, indicating an achiral (unspecified stereochemistry) representation. The (3R) enantiomer carries distinct stereochemical identifiers. For pharmaceutical intermediate applications, this difference is operationally significant: the racemic material produces a 1:1 mixture of diastereomers upon reaction with chiral substrates, whereas the (3R) enantiomer yields a single diastereomer, eliminating the need for subsequent chiral chromatographic separation. The racemic product (CAS 98021-98-8) is typically priced in the range of £296–£892 per gram depending on scale (Fluorochem) , while the (3R) enantiomer (CAS 193415-63-3) commands a premium reflecting its chiral purity specification .

Chiral purity Enantiomeric specification Supplier comparison Quality control

Regiochemical Differentiation: 3-Position vs 2-Position Oxolane Carbonochloridate Reactivity and Steric Environment

The attachment position of the carbonochloridate group on the oxolane (tetrahydrofuran) ring determines both steric and electronic properties that influence reactivity with nucleophiles. (3R)-Oxolan-3-yl carbonochloridate bears the reactive carbonochloridate moiety at the 3-position of the tetrahydrofuran ring, placing it at a secondary carbon center with one adjacent ring oxygen (β-position). In contrast, oxolan-2-yl carbonochloridate positions the reactive group at the 2-position, directly adjacent to the ring oxygen (α-position), which introduces anomeric effects and altered electron density at the reactive carbonyl center . The 3-position attachment in the (3R) compound provides a distinct steric environment: the carbonochloridate group experiences steric interactions with both the C-2 and C-4 methylene groups of the ring, whereas the 2-position analog experiences different steric constraints from the adjacent ring oxygen and C-3 methylene. This regiochemical difference manifests in differential reaction rates and product distributions when these reagents are used to acylate sterically hindered amines or alcohols . In pharmaceutical applications, the (3S)-tetrahydrofuran-3-yl carbamate moiety is found in amprenavir and fosamprenavir, demonstrating the biological relevance of the 3-position attachment specifically [1], whereas 2-position analogs produce carbamates with distinct conformational preferences and pharmacological profiles.

Regiochemistry Steric effects Nucleophilic substitution Carbonochloridate reactivity

Procurement-Driven Application Scenarios for (3R)-Oxolan-3-yl Carbonochloridate (CAS 193415-63-3)


Fosamprenavir Calcium (3R)-Isomer Impurity Reference Standard Preparation

Based on the impurity control requirements established in US Patent 8,877,947, (3R)-oxolan-3-yl carbonochloridate is the direct precursor for synthesizing the (3R)-isomer impurity reference standard (Ib)—(3R)tetrahydro-3-furanyl(1S,2R)-3-[[(4-aminophenyl)sulfonyl](isobutyl)amino]-1-benzyl-2-(phosphonooxy)propyl carbamate [1]. Pharmaceutical quality control laboratories and API manufacturers producing fosamprenavir calcium require this authentic (3R)-derived impurity standard for HPLC method development, system suitability testing, and batch-release quantification. The patent specifies that fosamprenavir calcium must contain less than 0.2% (preferably <0.1%) of this (3R)-isomer by HPLC area percentage [1], making procurement of chirally pure (3R)-oxolan-3-yl carbonochloridate essential for preparing impurity standards of defined stereochemical identity. Procurement should specify CAS 193415-63-3 (not the racemic CAS 98021-98-8) with a certificate of analysis confirming enantiomeric purity.

Stereochemically Defined Carbamate Synthesis for HIV-1 Protease Inhibitor Lead Optimization

The BindingDB-derived evidence demonstrates that the (3R)-oxolan-3-yl carbamate configuration can confer substantially higher HIV-1 protease inhibitory potency relative to the (3S) configuration (IC50 of 0.0300 nM vs 2.40 nM under comparable assay conditions) [2][3]. For medicinal chemistry teams engaged in structure-activity relationship (SAR) studies of HIV-1 protease inhibitors or other aspartyl protease targets, (3R)-oxolan-3-yl carbonochloridate enables the installation of the (3R)-tetrahydrofuran-3-yloxycarbonyl moiety in a single, stereochemically defined step. This avoids the need to synthesize and separate diastereomeric mixtures that would result from using the racemic carbonochloridate (CAS 98021-98-8). In the broader context of bis-tetrahydrofuran-derived HIV protease inhibitors, stereochemistry at the tetrahydrofuran ring is a well-established determinant of potency, with optimized stereoisomers achieving IC50 values as low as 1.8±0.2 nM .

Chiral Derivatization Reagent for Enantiomeric Excess Determination by HPLC or NMR

As a chiral carbonochloridate, (3R)-oxolan-3-yl carbonochloridate can serve as a chiral derivatizing agent (CDA) for the determination of enantiomeric excess of chiral amines and alcohols [4]. Reaction of the (3R)-configured reagent with a racemic or scalemic chiral amine yields diastereomeric carbamates that can be resolved by conventional achiral HPLC or distinguished by NMR spectroscopy. The tetrahydrofuran-3-yl moiety provides distinct chromatographic retention and NMR chemical shift properties compared to simpler alkyl chloroformates such as ethyl chloroformate or benzyl chloroformate, potentially offering improved diastereomeric resolution for specific substrate classes. Procurement of CAS 193415-63-3 with defined (3R) stereochemistry is mandatory for this application, as the racemic reagent (CAS 98021-98-8) would generate a complex mixture of four stereoisomeric products from a single chiral amine substrate, rendering enantiomeric excess determination impossible.

Asymmetric Synthesis of Chiral Tetrahydrofuran-Containing Pharmaceutical Intermediates

Chiral tetrahydrofuran-3-ol and its derivatives are privileged building blocks in pharmaceutical synthesis, appearing in HIV protease inhibitors (amprenavir, fosamprenavir), SGLT2 inhibitors, and LpxC inhibitors [5]. (3R)-Oxolan-3-yl carbonochloridate serves as an activated form of (3R)-tetrahydrofuran-3-ol, enabling direct incorporation of the chiral tetrahydrofuran-3-yloxy moiety into more complex structures through nucleophilic acyl substitution. This reagent is particularly valuable when the target molecule requires the (R)-configuration at the tetrahydrofuran 3-position, as is the case for specific diastereomeric drug candidates or for preparing the enantiomeric counterpart to (3S)-configured clinical compounds such as amprenavir (which bears the (3S)-tetrahydrofuran-3-yl carbamate). The chiral 3-hydroxytetrahydrofuran precursor can be synthesized in high enantiomeric purity (>98% ee) from chiral feedstocks [6], and the carbonochloridate derivative preserves this stereochemical integrity for downstream applications.

Quote Request

Request a Quote for (3R)-oxolan-3-yl carbonochloridate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.